

Application Notes and Protocols for Solid-Phase Extraction of Hydroxy Darunavir

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Compound of Interest

Compound Name: *Hydroxy Darunavir*

Cat. No.: *B600896*

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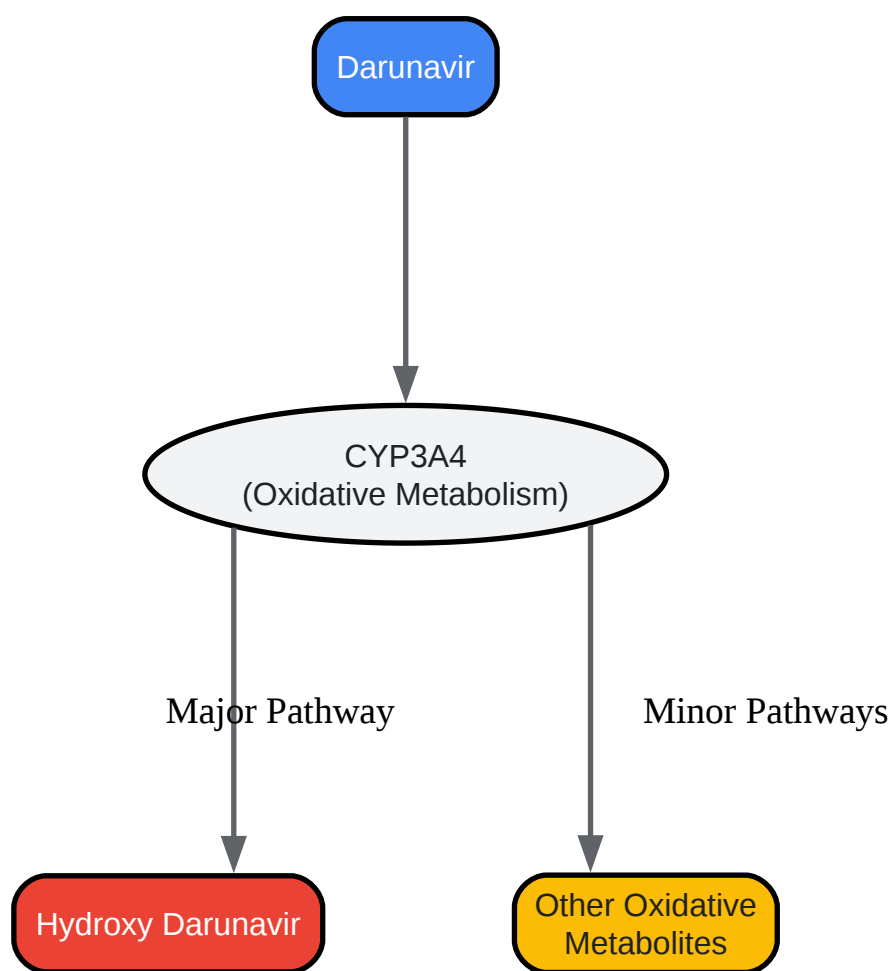
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **Hydroxy Darunavir**, the primary oxidative metabolite of the HIV protease inhibitor Darunavir, from human plasma. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

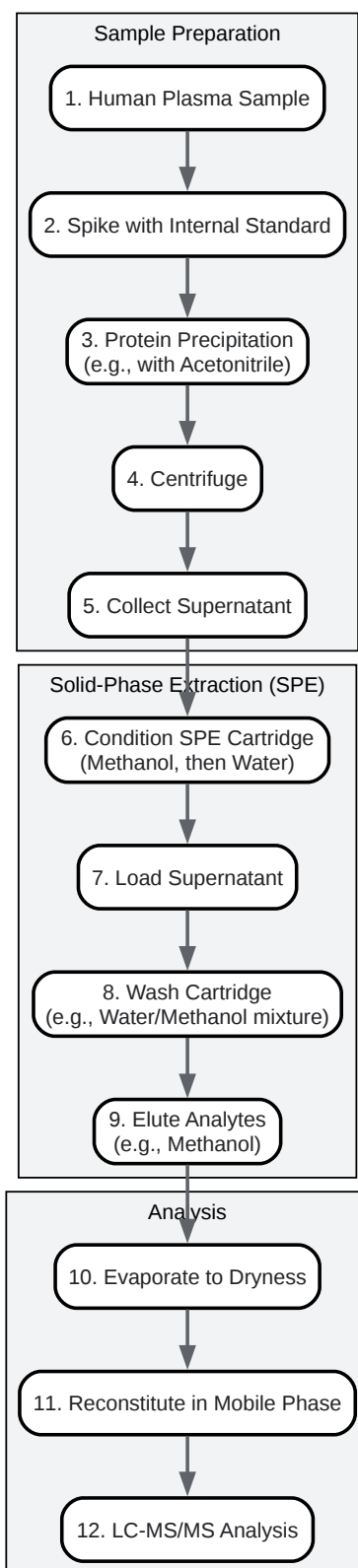
Introduction

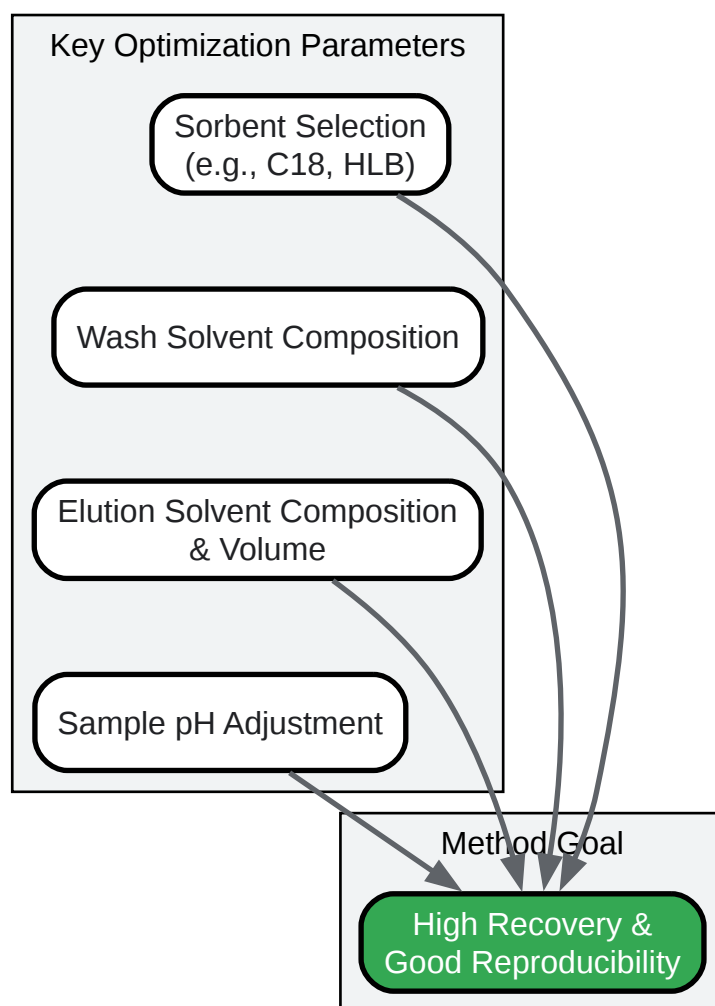
Darunavir is a cornerstone of highly active antiretroviral therapy (HAART). It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites. The major metabolite, **Hydroxy Darunavir**, exhibits significantly less antiviral activity than the parent compound. Accurate quantification of both Darunavir and its metabolites in biological matrices is crucial for understanding its disposition and for optimizing patient therapy. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Darunavir

Darunavir undergoes extensive oxidative metabolism. The primary routes of metabolism include aliphatic and aromatic hydroxylation. The formation of **Hydroxy Darunavir** is a key step in its metabolic cascade.







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